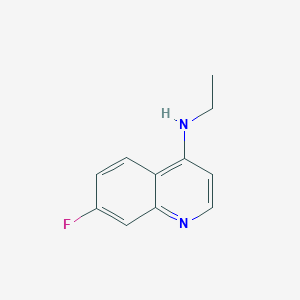

N-ethyl-7-fluoroquinolin-4-amine

Description

Properties

IUPAC Name |

N-ethyl-7-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNHZWVOUAXWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C=CC(=CC2=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic properties and biological activity:

- 7-Fluoro (N-Ethyl-7-fluoroquinolin-4-amine): Fluorine’s small size and electronegativity enhance membrane permeability and resistance to metabolic oxidation .

- 7-Chloro (e.g., N-Ethyl-7-chloroquinolin-4-amine): Chlorine’s larger size and polarizability may improve target binding but reduce metabolic stability compared to fluorine .

Variations in the Amine Substituent at Position 4

The amine group at position 4 modulates solubility and receptor interactions:

- Ethylamine (N-Ethyl-7-fluoroquinolin-4-amine): The ethyl group balances lipophilicity and steric hindrance, favoring blood-brain barrier penetration .

- Diethylamine (e.g., 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine): Increased steric bulk may reduce binding affinity but improve pharmacokinetic profiles .

- Aromatic/Complex Amines (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine): Aromatic amines enhance π-π stacking with biological targets, improving antibacterial and anticancer activity .

Core Scaffold Differences

- Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) contain an additional nitrogen atom, altering electronic properties and enhancing kinase inhibition .

Preparation Methods

Direct Amination with Ethylamine

The most straightforward route involves displacing the chlorine atom at position 4 of 4-chloro-7-fluoroquinoline with ethylamine. This method, adapted from procedures in and, typically employs reflux conditions in polar aprotic solvents.

General Procedure :

A mixture of 4-chloro-7-fluoroquinoline (1.0 equiv) and excess ethylamine (5.0 equiv) is heated at 95–110°C in dimethylformamide (DMF) or ethanol for 4–16 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is neutralized, extracted with dichloromethane (DCM), and purified via column chromatography.

Key Data :

Challenges include competing hydrolysis of the chloroquinoline intermediate and regioisomer formation due to the electron-withdrawing fluorine at position 7, which deactivates the ring toward nucleophilic attack. To mitigate this, anhydrous conditions and catalytic CuBr (0.15 equiv) are employed to accelerate the substitution.

Multi-Component Imidoylative Coupling

Three-Component Sonogashira-Based Synthesis

A modular approach from utilizes o-bromoaniline, alkynes, and tert-butyl isocyanide to construct the quinoline core, followed by acid-mediated cyclization and amine functionalization. While originally designed for tert-butylaminoquinolines, this method is adaptable to ethylamine derivatives by substituting the isocyanide reagent.

Modified Procedure :

-

Imidoylative Coupling : o-Bromoaniline, an alkyne (e.g., 4-fluorophenylacetylene), and ethyl isocyanide undergo a Pd/Xantphos-catalyzed coupling in DMF at 90°C for 16 hours.

-

Cyclization : Treating the intermediate with 2 M HCl induces cyclization to form the quinoline skeleton.

-

Amination : The resulting 4-chloro intermediate reacts with ethylamine under conditions described in Section 1.1.

Advantages :

-

Builds the quinoline core and installs the amine group in a single pot.

-

Tolerates diverse substituents on the alkyne and aniline components.

Limitations :

Optimization and Mechanistic Insights

Role of Catalysts and Additives

Purification and Characterization

-

Column Chromatography : Gradients of cyclohexane/ethyl acetate with triethylamine (19:1:0.01 → 1:1:0.01) effectively separate the product from regioisomers.

-

Spectroscopic Validation :

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-7-fluoroquinolin-4-amine, and how are reaction conditions optimized?

N-Ethyl-7-fluoroquinolin-4-amine is typically synthesized via nucleophilic aromatic substitution (NAS) or reductive amination. For example, NAS can involve reacting 4,7-dichloroquinoline derivatives with ethylamine under reflux in ethanol or methanol, as described for analogous quinoline compounds . Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature has also been effective for similar structures, achieving yields of 20–42% after purification via column chromatography (10% methanol in DCM) . Key optimization parameters include solvent polarity, temperature, and stoichiometric ratios of amine reagents.

Q. Which spectroscopic and analytical methods are critical for characterizing N-ethyl-7-fluoroquinolin-4-amine?

Essential characterization methods include:

- ¹H/¹³C NMR : To confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and fluorinated quinoline backbone .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., [M+H]+ ion matching calculated values within ±0.002 Da) .

- Elemental Analysis : To verify C, H, N composition (±0.4% error margin) .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. How can researchers address solubility challenges during purification of N-ethyl-7-fluoroquinolin-4-amine?

Solubility issues in polar solvents (e.g., water) are common due to the hydrophobic quinoline core. Strategies include:

- Gradient Column Chromatography : Using mixtures like DCM/methanol (95:5 to 80:20) to separate impurities .

- Recrystallization : From ethanol or ethyl acetate to improve crystalline purity .

- pH Adjustment : Protonating the amine group with dilute HCl to enhance aqueous solubility during workup.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of N-ethyl-7-fluoroquinolin-4-amine derivatives?

SAR optimization involves systematic substitution at key positions:

- Quinoline Core : Fluorine at C7 enhances electron-withdrawing effects, improving binding to targets like kinases .

- Amine Substituents : Bulky alkyl groups (e.g., ethyl vs. propyl) modulate lipophilicity and bioavailability .

- Hybrid Analogues : Introducing heterocycles (e.g., pyridine or morpholine) via side chains to target specific enzymes . Example SAR Table:

| Substituent Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| C7 | Fluoro | ↑ Antimalarial IC₅₀ | |

| N-Ethyl | Cyclopropyl | ↓ Toxicity | |

| C4-Amine | Morpholine | ↑ Solubility |

Q. What computational approaches are recommended to predict the binding affinity of N-ethyl-7-fluoroquinolin-4-amine with biological targets?

- Density Functional Theory (DFT) : To calculate electrostatic potential maps for predicting reactive sites .

- Molecular Dynamics (MD) Simulations : To model interactions with enzymes (e.g., botulinum neurotoxin light chain) over 100-ns trajectories .

- Docking Studies (AutoDock Vina) : For virtual screening against crystallographic targets (PDB: A1BXF) . Validate results with experimental IC₅₀ data from enzyme inhibition assays.

Q. How should researchers resolve contradictions in reported biological activity data for N-ethyl-7-fluoroquinolin-4-amine analogs?

Discrepancies may arise from assay variability (e.g., cell line differences) or structural impurities. Solutions include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- HPLC-Purity Validation : Ensure >98% compound purity before testing .

- Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., 7-chloro derivatives in ).

Q. What challenges arise in crystallographic refinement of N-ethyl-7-fluoroquinolin-4-amine, and how are they mitigated?

Challenges include disorder in the ethyl group or fluorine atoms. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.